1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid
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Overview
Description
1-[2-[2-Methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxyphenoxyethyl group and an oxalic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 2-methoxy-4-[(E)-prop-1-enyl]phenol: This intermediate can be synthesized through the reaction of 2-methoxyphenol with propenyl bromide under basic conditions.
Formation of 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl bromide: The phenol intermediate is then reacted with ethylene dibromide in the presence of a base to form the corresponding bromide.
Synthesis of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine: The bromide intermediate is reacted with 3,5-dimethylpiperidine under nucleophilic substitution conditions to yield the target compound.
Formation of the oxalic acid salt: The final step involves the reaction of the piperidine compound with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-Methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-1-enyl group to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-Methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid
- 4-(2-Methoxyphenoxy)butanoic acid
- 2-(4-Methoxyphenoxy)acetic acid
Uniqueness
1-[2-[2-Methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-5-6-17-7-8-18(19(12-17)21-4)22-10-9-20-13-15(2)11-16(3)14-20;3-1(4)2(5)6/h5-8,12,15-16H,9-11,13-14H2,1-4H3;(H,3,4)(H,5,6)/b6-5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSYISZIHICKE-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2CC(CC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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